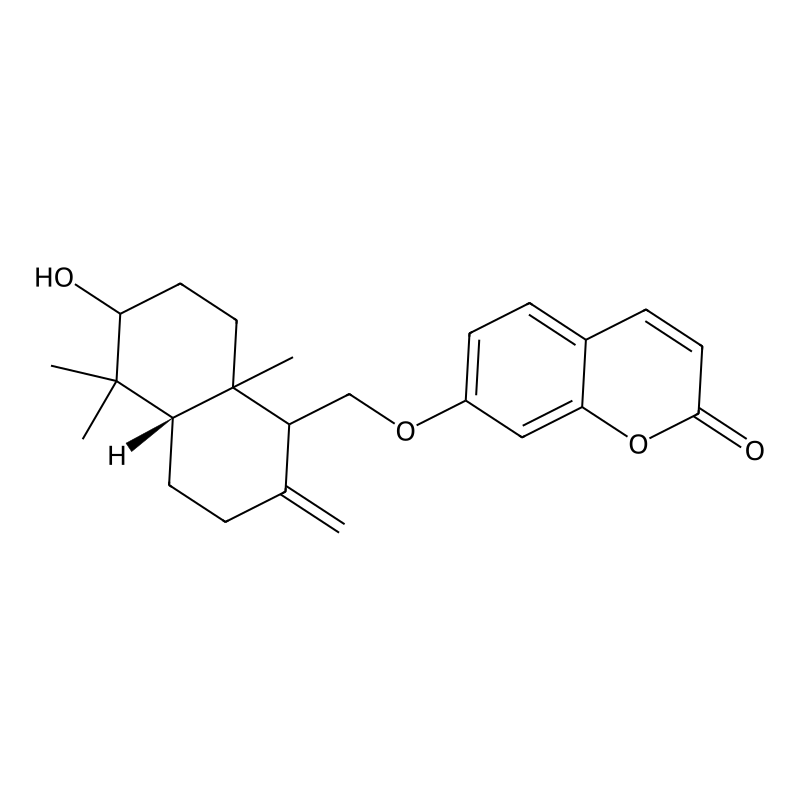

Colladonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one is a natural product found in Ferula foetida, Ferula loscosii, and other organisms with data available.

Colladonin is a naturally occurring compound classified as a sesquiterpene coumarin, primarily extracted from plants in the Apiaceae family. Its chemical structure is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, specifically denoted as C24H30O4. Colladonin exhibits a range of biological activities, particularly noted for its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and PC3 (prostate cancer) cells . This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells.

- Oxidation: Colladonin can undergo oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives that may exhibit different biological activities.

- Reduction: Reduction reactions can be performed with sodium borohydride, allowing for modifications of functional groups within the molecule.

- Substitution: This involves the replacement of functional groups through halogenating agents like chlorine or bromine, facilitating the formation of diverse derivatives.

These reactions are crucial for synthesizing analogs and exploring the structure-activity relationship of colladonin.

The biological activity of colladonin has been extensively studied, revealing its potential as an anticancer agent. Research indicates that colladonin exerts cytotoxic effects on cancer cell lines by inhibiting key enzymes involved in cell proliferation. It targets molecular pathways that regulate cell growth and apoptosis, leading to tumor suppression . Additionally, colladonin has shown promise in other areas, such as anti-inflammatory and antioxidant activities, which further expands its potential therapeutic applications .

Colladonin can be synthesized through various methods, including:

- Natural Extraction: The most common method involves extracting colladonin from natural sources, particularly the roots of plants within the Apiaceae family. This process typically employs solvent extraction followed by purification techniques such as chromatography.

- Synthetic Routes: Several synthetic routes have been developed involving the coupling of sesquiterpene and coumarin moieties. For instance, one notable synthesis method includes using methyl chloroformate for acylation followed by a Mitsunobu reaction with 7-hydroxycoumarin to yield colladonin in high yields .

These synthesis methods are vital for producing colladonin for research and pharmaceutical applications.

Colladonin finds applications across various fields:

- Pharmaceuticals: Due to its anticancer properties, colladonin is being investigated for development into therapeutic agents targeting specific cancer types.

- Natural Product Chemistry: It serves as a precursor for synthesizing other bioactive compounds, contributing to the field of natural product-based therapies.

- Research: Colladonin is utilized in scientific studies exploring its mechanisms of action and potential health benefits beyond cancer treatment .

Studies on colladonin's interactions with biological systems have revealed its potential to modulate various molecular pathways. It has been shown to interact with enzymes and receptors involved in cell signaling and growth regulation. These interactions are crucial for understanding how colladonin exerts its biological effects and could inform future drug design efforts aimed at enhancing its efficacy or reducing side effects .

Colladonin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Biological Activity | Unique Features |

|---|---|---|---|

| Badrakemin | Sesquiterpene Coumarin | Antimicrobial properties | Distinctive structure with lower cytotoxicity |

| Anatolicin | Sesquiterpene Coumarin | Antifungal activity | Exhibits different mechanism of action |

| 14’-Acetoxycolladonin | Sesquiterpene Coumarin | Cytotoxic effects | Acetylated derivative with enhanced solubility |

| Deltoin | Sesquiterpene Coumarin | Neuroprotective effects | Different pharmacological profile |

Colladonin is unique due to its specific sesquiterpene coumarin structure, which imparts distinct biological activities compared to these similar compounds. Its higher cytotoxicity against certain cancer cell lines positions it as a promising candidate for further anticancer research .

Botanical Sources in Apiaceae Family

The Apiaceae family, formerly known as Umbelliferae, serves as the primary botanical source for colladonin and related sesquiterpene coumarin ethers [8]. This diverse plant family encompasses approximately 3,700 species distributed across 434 genera, with particular abundance in temperate regions of the Northern Hemisphere [8]. Within the Apiaceae family, sesquiterpene coumarins represent characteristic secondary metabolites that distinguish this taxonomic group from other plant families [11].

Research has demonstrated that 79.2 percent of all identified sesquiterpene coumarins have been isolated from Apiaceae plants, with the majority originating from the genus Ferula [8]. The prevalence of these compounds within Apiaceae suggests an evolutionary adaptation that provides selective advantages for survival in diverse environmental conditions [11]. The coumarin moiety most commonly found in Apiaceae sesquiterpene coumarins is umbelliferone, though 4-hydroxycoumarin and 5,7-dihydroxycoumarin derivatives have also been documented [8].

Distribution in Ferula Species

The genus Ferula represents the most significant source of colladonin among Apiaceae plants, comprising approximately 180 recognized species distributed across the Euro-Asian continent [10]. These species primarily inhabit dry and temperate regions extending from India and China in the east to the Canary Islands in the west, and from Central Europe in the north to North Africa in the south [10]. The geographic distribution includes 94 species in the former Soviet Union territories, 32 species in Iran, 25 species in China, 19 species in the western Himalayas, 18 species in Turkey, 15 species in Pakistan, 4 species in Saudi Arabia, and 3 species in India [10].

Table 1: Distribution of Colladonin in Ferula Species

| Ferula Species | Geographic Distribution | Colladonin Presence | Plant Part |

|---|---|---|---|

| Ferula drudeana | Anatolian region (Turkey) | Confirmed | Roots |

| Ferula assa-foetida | Iran, Afghanistan, Central Asia | Confirmed | Roots |

| Ferula latialata | Central Anatolia (Kırşehir, Turkey) | Major compound | Roots |

| Ferula turcica | Central Anatolia (Konya, Turkey) | Present | Roots |

| Ferula huber-morathii | Turkey | Present | Roots |

| Ferula sinaica | Mediterranean region | Present | Roots |

Ferula drudeana, recognized as the putative Anatolian ecotype of the silphion plant, has yielded significant quantities of colladonin from hexane extracts of its root system [4] [20]. Similarly, Ferula assa-foetida, widely distributed across Iran, Afghanistan, and Central Asian regions, represents another confirmed source of colladonin . Recent taxonomic studies have identified two novel endemic Ferula species in central Anatolia: Ferula turcica and Ferula latialata, both of which contain colladonin as a major secondary metabolite in their root extracts [5].

The phytogeographical analysis reveals that the center of diversity for the genus Ferula is located in the Irano-Turanian region, where the highest species richness and endemism occur [19]. This geographic concentration suggests that the biosynthetic capacity for producing colladonin and related sesquiterpene coumarins evolved within this specific biogeographic region and subsequently dispersed to other areas through evolutionary processes [19].

Ecological Role in Plant Defense Mechanisms

Colladonin and related sesquiterpene coumarins function as crucial components of plant defense systems, providing protection against diverse biotic and abiotic stressors [16] [21]. These secondary metabolites serve multiple defensive roles, including antimicrobial activity, antifungal properties, herbivore deterrence, and oxidative stress response mechanisms [16] [25].

The antimicrobial properties of sesquiterpene coumarins, including colladonin, contribute significantly to plant defense against pathogenic microorganisms [16]. Research has demonstrated that coumarin compounds can selectively affect the colonization of plant root flora communities and inhibit the growth of soil-borne fungal pathogens such as Fusarium oxysporum and Verticillium dahliae [16]. The mechanism of antimicrobial action involves disruption of cell membrane integrity and interference with essential enzymatic processes in target microorganisms [25].

Table 2: Plant Defense Functions of Sesquiterpene Coumarins

| Defense Mechanism | Target Organisms | Mode of Action | Ecological Significance |

|---|---|---|---|

| Antimicrobial Activity | Bacteria (E. coli, S. aureus) | Cell membrane disruption | Soil microbiome regulation |

| Antifungal Properties | Fungi (Aspergillus, Fusarium) | Enzyme inhibition | Protection against soil-borne diseases |

| Herbivore Deterrence | Insect herbivores | Feeding deterrent compounds | Reduced herbivory pressure |

| Pathogen Resistance | Plant pathogens | Induced defense responses | Enhanced plant survival |

| Oxidative Stress Response | Various stress agents | Free radical scavenging | Adaptation to environmental stress |

The ecological significance of colladonin extends beyond direct antimicrobial effects to include regulation of rhizosphere microbial communities [16]. Studies have shown that coumarin compounds can stimulate the colonization of beneficial bacteria while suppressing pathogenic species, thereby maintaining a balanced soil microecosystem [16]. This selective antimicrobial activity enhances plant fitness by promoting symbiotic relationships with beneficial microorganisms while deterring harmful pathogens [16].

Herbivore deterrence represents another critical ecological function of sesquiterpene coumarins [18]. These compounds act as feeding deterrents and antifeedants, reducing herbivory pressure on plant tissues [18]. The bitter taste and potential toxicity of sesquiterpene coumarins discourage herbivore feeding, thereby protecting valuable plant resources and improving survival rates [18]. Additionally, some sesquiterpene coumarins can induce oxidative stress in herbivore digestive systems, further enhancing their defensive efficacy [30].

Biosynthetic Pathways

The biosynthesis of colladonin involves a complex multi-step enzymatic pathway that begins with the prenylation of simple coumarin precursors and culminates in the formation of structurally diverse sesquiterpene coumarin ethers [8] [11]. This biosynthetic process shares striking similarities with triterpene biosynthesis, suggesting evolutionary relationships between these metabolic pathways [8].

Sesquiterpene Coumarin Ether Biosynthesis

The initial step in sesquiterpene coumarin ether biosynthesis involves the farnesylation of 7-hydroxycoumarins, particularly umbelliferone, by farnesyl diphosphate [8] [23]. This prenylation reaction is catalyzed by specialized farnesyl transferases that exhibit substrate specificity for coumarin acceptor molecules [29]. The prenylation process yields linear 7-farnesyloxycoumarins, with umbelliprenin serving as the primary intermediate in colladonin biosynthesis [8].

Following prenylation, the terminal double bond of linear 7-farnesyloxycoumarins undergoes epoxidation catalyzed by sesquiterpene coumarin epoxidases [8] [15]. This epoxidation step prepares the molecule for subsequent cyclization reactions by creating an electrophilic center that facilitates carbocation formation [8]. The resulting 7-(10′,11′-oxidofarnesyloxy)-coumarins serve as immediate precursors for cyclization reactions [15].

Table 3: Enzymatic Steps in Sesquiterpene Coumarin Ether Biosynthesis

| Biosynthetic Step | Enzyme/Process | Substrate | Product |

|---|---|---|---|

| Initial Prenylation | Farnesyl Transferase (O-FT) | Umbelliferone + Farnesyl diphosphate | Umbelliprenin |

| Epoxidation | Sesquiterpene Coumarin Epoxidase | Umbelliprenin | 7-(10′,11′-oxidofarnesyloxy)-coumarin |

| Cyclization | Sesquiterpene Coumarin Synthase (STCS) | 7-(10′,11′-oxidofarnesyloxy)-coumarin | Cyclic sesquiterpene coumarins |

| Structural Modifications | Cytochrome P450 enzymes | Cyclized sesquiterpene coumarins | Hydroxylated/acetylated derivatives |

| Final Product Formation | Various modifying enzymes | Modified intermediates | Colladonin and related compounds |

The cyclization process represents the most complex aspect of sesquiterpene coumarin biosynthesis, involving carbocation cascade reactions initiated by protonation of the epoxy group [8] [11]. Sesquiterpene coumarin synthases catalyze these cyclization reactions through mechanisms analogous to those observed in sesquiterpene synthases and triterpene cyclases [8]. The carbocation intermediates undergo Wagner-Meerwein rearrangements, including hydride shifts, methyl shifts, and other alkyl group migrations, ultimately yielding the characteristic bicyclic drimane skeleton found in colladonin [15].

The structural diversity of sesquiterpene coumarins arises from variations in cyclization patterns and subsequent rearrangement reactions [8]. Different sesquiterpene coumarin synthases can generate distinct cyclization products from the same linear precursor, accounting for the observed chemical diversity within this compound class [11]. The specific cyclization pattern that leads to colladonin formation involves the creation of a bicyclic drimane sesquiterpene moiety that maintains an ether linkage with the umbelliferone coumarin ring system [5].

Enzymatic Modifications in Colladonin Production

The final stages of colladonin biosynthesis involve multiple enzymatic modifications that introduce hydroxyl groups, acetyl substituents, and other functional groups characteristic of the mature molecule [8] [31]. These modifications are primarily catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes that exhibit substrate specificity for sesquiterpene coumarin intermediates [31].

Hydroxylation reactions represent the most common enzymatic modifications in colladonin production [22]. Cytochrome P450 enzymes catalyze the stereospecific introduction of hydroxyl groups at specific positions on the drimane sesquiterpene moiety [22]. These hydroxylation events often serve as prerequisites for subsequent modifications, such as acetylation or glycosylation reactions [22]. The hydroxyl group present in colladonin at the C-6 position of the drimane ring system is introduced through such cytochrome P450-mediated hydroxylation [1].

Methylation and acetylation reactions provide additional structural diversity within the sesquiterpene coumarin family [22]. Methyltransferases utilize S-adenosyl-L-methionine as a methyl donor to introduce methyl groups at specific positions, while acetyltransferases employ acetyl-coenzyme A for acetylation reactions [22]. These modifications can significantly alter the biological activity and physicochemical properties of the resulting compounds [22].

The biosynthetic pathway leading to colladonin also involves stereospecific enzymatic processes that determine the absolute configuration of chiral centers within the molecule [27]. The drimane sesquiterpene moiety contains multiple stereocenters, and the enzymes involved in cyclization and subsequent modifications exhibit high stereoselectivity [27]. This stereochemical control ensures the production of biologically active compounds with defined three-dimensional structures [27].

Retrosynthetic Analysis of Colladonin Framework

The strategic planning for Colladonin synthesis begins with a comprehensive retrosynthetic analysis that identifies key disconnection sites and synthetic intermediates [1] [2] [3]. The molecular framework of Colladonin, characterized by its sesquiterpene coumarin structure with molecular formula C24H30O4, presents several synthetic challenges that require careful strategic consideration [1] .

The retrosynthetic approach for Colladonin involves identifying the trans-decalin motif as a central structural element that can be constructed through various methodological approaches [2] [3]. This bicyclic framework serves as the foundation upon which the coumarin moiety can be elaborated through functional group interconversions and selective coupling reactions [5] [6].

Key strategic considerations in the retrosynthetic analysis include the establishment of multiple stereocenters with high selectivity, particularly focusing on the formation of all-carbon quaternary centers that are characteristic of complex terpenoid natural products [7] [8] [9]. The analysis reveals that convergent synthetic strategies, wherein complex fragments are assembled at late stages, offer advantages in terms of efficiency and stereochemical control [10] [11].

The identification of suitable synthetic precursors requires consideration of functional group compatibility and the timing of key transformations. Strategic placement of protecting groups and the selection of appropriate leaving groups become critical factors in achieving successful total synthesis [12] [3]. Furthermore, the retrosynthetic analysis must account for the inherent reactivity patterns of the target molecule and identify potential sites for unwanted side reactions [5] [13].

Key Intermediate: trans-Decalin Motif Construction

The construction of the trans-decalin motif represents a pivotal synthetic challenge in Colladonin synthesis, requiring methodologies that can reliably establish the rigid bicyclic framework with appropriate stereochemistry [5] [6] [14]. The trans-decalin system is characterized by its conformational rigidity, where both cyclohexane rings adopt chair conformations that are locked in position, preventing ring flipping [6] [14].

Multiple synthetic approaches have been developed for trans-decalin construction, each offering distinct advantages depending on the specific structural requirements and functional group compatibility [5] [13] [15]. The Diels-Alder cycloaddition represents one of the most powerful and widely utilized methods, providing predictable stereochemical outcomes through well-understood orbital interactions [5] [16] [13]. This approach allows for the formation of multiple bonds and stereocenters in a single operation, making it particularly attractive for complex molecule synthesis [16] [17].

The Robinson annulation strategy offers an alternative approach that involves the sequential formation of six-membered rings through aldol condensation followed by intramolecular Michael addition [5] [13]. This methodology has been extensively developed and provides reliable access to trans-fused bicyclic systems, although it typically requires multiple steps and careful optimization of reaction conditions [13] [18].

Hydrogen transfer methodologies have emerged as particularly powerful tools for trans-decalin construction, offering advantages in terms of atom economy and environmental sustainability [3] [19] [20]. These approaches exploit the thermodynamic preference for trans-ring fusion while maintaining excellent functional group compatibility [5] [14]. The development of enantioselective variants has further enhanced the utility of these methods in natural product synthesis [3] [21] [20].

Catalytic Asymmetric Methodologies

Iridium-Catalyzed Carbonyl Reductive Coupling

Iridium-catalyzed carbonyl reductive coupling represents a transformative approach in modern synthetic chemistry, providing access to complex carbon-carbon bonds through environmentally benign hydrogen transfer processes [19] [22] [23]. These methodologies exploit the unique catalytic properties of iridium complexes to facilitate reductive coupling reactions between carbonyl compounds and various nucleophilic partners [19] [24] [25].

The mechanistic foundation of iridium-catalyzed reductive coupling involves the formation of reactive allyliridium intermediates through the interaction of π-unsaturated pronucleophiles with iridium hydride species [24] [23] [25]. These intermediates undergo stereoselective addition to carbonyl electrophiles, generating new carbon-carbon bonds with excellent control of regio- and stereoselectivity [19] [21] [26].

Key advantages of iridium-catalyzed methodologies include their ability to operate under mild reaction conditions while maintaining broad functional group tolerance [19] [27] [23]. The reactions typically proceed through hydrogen auto-transfer mechanisms, wherein alcohols serve dual roles as both reductants and carbonyl proelectrophiles [23] [25]. This approach eliminates the need for stoichiometric organometallic reagents, significantly reducing waste generation and improving process sustainability [19] [27].

The development of enantioselective variants has been achieved through the use of chiral phosphine ligands, particularly SEGPHOS, BIPHEP, and PhanePhos derivatives [21] [24] [26]. These catalyst systems enable the formation of products with excellent enantioselectivities, often exceeding 90% enantiomeric excess [21] [26] [28]. The ability to control multiple stereocenters simultaneously makes these methodologies particularly valuable for natural product synthesis [19] [25].

Substrate scope investigations have revealed remarkable versatility in terms of compatible reaction partners [19] [23] [25]. Primary and secondary alcohols can be effectively coupled with diverse π-unsaturated compounds, including allenes, dienes, and alkynes [24] [23] [28]. The reactions proceed with high chemoselectivity, allowing for the preservation of sensitive functional groups that might be compromised under traditional reaction conditions [19] [25].

Manganese-Mediated Hydrogen Atom Transfer (HAT)

Manganese-mediated hydrogen atom transfer reactions have emerged as powerful tools for selective carbon-hydrogen bond functionalization, offering unique reactivity patterns that complement traditional organic transformations [29] [30] [31]. These methodologies exploit the ability of high-valent manganese species to abstract hydrogen atoms from various substrates, generating carbon-centered radicals that can undergo subsequent functionalization [30] [32] [33].

The mechanistic landscape of manganese HAT reactions encompasses multiple pathways, including concerted proton-electron transfer and stepwise electron transfer followed by proton transfer [30] [32] [34]. The choice of mechanism depends on factors such as the oxidation state of the manganese center, the nature of supporting ligands, and the electronic properties of the substrate [31] [35] [33].

Manganese(IV)-hydroxo complexes have been identified as particularly reactive species for hydrogen atom abstraction, often exhibiting superior reactivity compared to higher-valent manganese(V)-oxo species [30] [33]. This counterintuitive reactivity pattern has been attributed to differences in bond dissociation energies and the thermodynamics of the hydrogen transfer process [30] [36]. Kinetic studies have revealed rate enhancements of several orders of magnitude for manganese(IV)-hydroxo systems compared to their manganese(V)-oxo counterparts [30] [33].

The substrate scope of manganese HAT reactions encompasses a wide range of carbon-hydrogen bonds, including benzylic, allylic, and even unactivated aliphatic positions [29] [30] [37]. Phenolic substrates undergo particularly facile oxidation, with rate constants that can be correlated with Hammett parameters and bond dissociation enthalpies [30] [32] [34]. The ability to selectively functionalize specific carbon-hydrogen bonds makes these methodologies attractive for late-stage diversification of complex molecules [37] [38].

Lewis acid activation has been shown to dramatically enhance the reactivity of manganese-oxo species in hydrogen atom transfer reactions [36]. The coordination of Lewis acids such as calcium, zinc, or scandium to the oxo ligand creates valence tautomers that exhibit significantly enhanced reactivity [36]. This activation strategy provides insights into biological systems, particularly the oxygen-evolving complex in photosystem II, where calcium plays a crucial role in manganese reactivity [36].

The development of catalytic variants of manganese HAT reactions has opened new avenues for synthetic applications [37] [38] [39]. These systems typically employ substoichiometric amounts of manganese complexes in combination with suitable reoxidants to achieve turnover [37] [38]. The resulting methodologies offer practical advantages for synthetic applications while maintaining the unique selectivity patterns characteristic of manganese-mediated transformations [38] [39] [40].